molecular formula C4H5NS2 B1586565 2-(Methylthio)thiazole CAS No. 5053-24-7

2-(Methylthio)thiazole

Cat. No. B1586565
CAS RN: 5053-24-7
M. Wt: 131.2 g/mol
InChI Key: VQNOAXZUEKPSJC-UHFFFAOYSA-N
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Description

2-(Methylthio)thiazole (2-MST) is an organic compound belonging to the thiazole family of heterocyclic compounds. It is a colorless solid with a molecular weight of 122.17 g/mol and a melting point of 68-70°C. 2-MST is a versatile compound with a wide range of applications in scientific research and laboratory experiments.

Scientific Research Applications

Luminescent Sensing in Metal–Organic Frameworks

MTT has been utilized in the creation of Metal–Organic Frameworks (MOFs) and Coordination Polymers (CPs) for luminescent applications. These MOFs and CPs exhibit luminescence, which is a desirable transduction mechanism for its ease of use and adaptability. MTT-based MOFs can enhance sensor sensitivity through analyte pre-concentration and achieve selectivity by tuning pore dimensions or functionalizing linkers .

Synthesis of Biologically Active Compounds

The thiazole ring system, including MTT, is prevalent in biologically active natural products and pharmaceutical compounds. MTT derivatives have been synthesized for their potential use in antibiotics, antitumor agents, and other therapeutic areas .

Antibacterial and Antifungal Applications

MTT-containing compounds have shown significant antibacterial and antifungal activities. Researchers have designed numerous thiazole and bisthiazole compounds with MTT to explore these properties .

Antiprotozoal and Antiviral Research

Compounds with MTT structures have been investigated for their antiprotozoal and antiviral activities. This includes research into treatments for diseases caused by protozoa and viruses .

Anticancer Activity

MTT is a component in the synthesis of compounds with potential anticancer properties. Its incorporation into various molecular frameworks is being studied for tumor inhibition and cytotoxic effects .

Anti-inflammatory and Analgesic Research

The modification of MTT has led to the development of compounds with anti-inflammatory and analgesic effects. These compounds are being researched for their efficacy in reducing inflammation and pain .

Anticonvulsant and Neuroprotective Properties

Research into MTT derivatives has also extended to anticonvulsant and neuroprotective properties, aiming to treat neurological disorders and protect nerve cells from damage .

Antidiabetic and Antihypertensive Effects

Finally, MTT-based molecules are being explored for their antidiabetic and antihypertensive effects, contributing to the management of diabetes and high blood pressure .

properties

IUPAC Name

2-methylsulfanyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS2/c1-6-4-5-2-3-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNOAXZUEKPSJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375024
Record name 2-(Methylthio)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)thiazole

CAS RN

5053-24-7
Record name 2-(Methylthio)thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylthio)thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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